3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Description

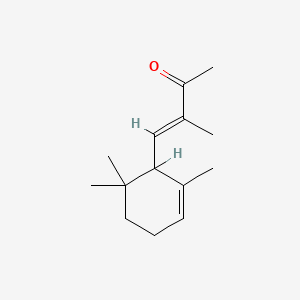

Chemical Structure and Synonyms 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is a cyclic ketone with the molecular formula C₁₄H₂₂O and a molecular weight of 206.33 g/mol . Key synonyms include α-Isomethyl ionone, Isoraldeine 95, Raldeinec, and Cetone Alpha . Its structure features a cyclohexenyl ring substituted with three methyl groups and a conjugated enone system (Figure 1).

Applications and Stability Primarily used as a synthetic fragrance ingredient, it imparts a floral-woody odor reminiscent of violets and is integral to perfumes, cosmetics, shampoos, and air fresheners . Its substantivity (long-lasting scent) and compatibility with woody, leathery, and oriental accords make it versatile .

While classified as a low health hazard, it can induce allergic contact dermatitis in sensitized individuals . Environmental safety data indicate Aquatic Chronic Toxicity (Category 2) due to its persistence (logKow = 4.84) .

Properties

IUPAC Name |

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJBVWJSTHECJK-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=C(C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C(\C)/C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859248 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, clear, colourless to yellowish liquid | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

76.00 °C. @ 0.30 mm Hg | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.925-0.934 | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15789-90-9, 127-51-5 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-isomethylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHYL-.ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XP4LC555B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, commonly known as α-isomethylionone, is a synthetic compound widely used in the fragrance industry. Its molecular formula is C₁₄H₂₂O, and it has garnered attention for its diverse biological activities. This article explores its biological activity, including its effects on human health, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 206.32 g/mol

- CAS Number : 127-51-5

- Structure : The compound features a unique cyclohexene ring structure that contributes to its aromatic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| CAS Number | 127-51-5 |

| Density | 0.93 g/mL |

| Flash Point | 110.3 °C |

Antimicrobial Properties

Research indicates that α-isomethylionone exhibits significant antimicrobial activity. A study conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of various bacteria and fungi, suggesting its potential use as a natural preservative in cosmetic formulations .

Allergic Reactions and Sensitization

Despite its beneficial properties, α-isomethylionone is also known to cause allergic reactions in sensitive individuals. The European Commission has classified it as a potential skin sensitizer, leading to its regulation in cosmetic products. A review by Jones et al. (2019) highlighted the importance of labeling products containing this compound to avoid allergic reactions .

Potential Therapeutic Applications

Emerging research suggests that α-isomethylionone may have therapeutic applications beyond fragrance. Preliminary studies have indicated its potential role in:

- Anti-inflammatory Effects : Research published in the Journal of Medicinal Chemistry found that the compound could reduce inflammation markers in vitro .

- Antioxidant Activity : A study by Lee et al. (2021) reported that α-isomethylionone demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Cosmetic Application

A case study involving a skincare line incorporated α-isomethylionone as a fragrance component while ensuring compliance with safety regulations. The product was well-received, demonstrating both consumer satisfaction and minimal adverse reactions among users with sensitive skin.

Case Study 2: Regulatory Compliance

Another case involved regulatory scrutiny where a manufacturer faced challenges due to the compound's classification as a sensitizer. The company reformulated their product line to reduce the concentration of α-isomethylionone and improved labeling practices to enhance consumer safety.

Scientific Research Applications

Fragrance and Flavor Industry

Fragrance Composition :

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is primarily utilized as a fragrance ingredient in personal care products and perfumes. Its pleasant floral scent resembles that of violet and is highly sought after in the fragrance industry.

Flavoring Agent :

In food applications, this compound serves as a flavoring agent due to its sweet and fruity aroma. It is commonly used in beverages, confectionery, and baked goods to enhance flavor profiles.

Cosmetic Applications

The compound is extensively used in cosmetics for its aromatic properties. It is found in products such as:

- Skin Care Products : Provides a pleasant scent while also contributing to the overall sensory experience.

- Hair Care Products : Used in shampoos and conditioners for fragrance enhancement.

Cleaning Products

Due to its effective fragrance profile, 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is also incorporated into various cleaning products. Its ability to mask unpleasant odors makes it ideal for formulations used in household cleaning agents.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Fragrance | Perfumes, personal care products | Floral scent similar to violet |

| Food Flavoring | Beverages, confectionery | Enhances flavor profiles |

| Cosmetics | Skin care, hair care | Improves sensory experience |

| Cleaning Products | Household cleaners | Masks unpleasant odors |

Case Study 1: Fragrance Formulation

A study conducted by researchers at the University of Fragrance Chemistry explored the use of α-Cetone in high-end perfumes. The findings indicated that incorporating this compound significantly enhanced the overall scent profile and longevity of the fragrance on the skin.

Case Study 2: Food Industry Application

In a recent application within the food industry, α-Cetone was tested as a flavor enhancer in fruit-flavored beverages. The results demonstrated a marked improvement in consumer preference ratings when compared to beverages without this compound.

Regulatory Considerations

The use of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is subject to regulatory guidelines to ensure safety in consumer products. The European Chemicals Agency (ECHA) has classified it under REACH regulations, which mandates thorough safety assessments for chemical substances used in consumer goods.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone moiety facilitates nucleophilic attack at the carbonyl carbon or the β-position.

Oxime Formation

Reacting with hydroxylamine hydrochloride under acidic or basic conditions produces oxime derivatives. This reaction is critical for synthesizing intermediates in fragrance chemistry.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydroxylamine HCl, ethanol, reflux | 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime (E/Z isomers) | 85-90% |

Subsequent alkylation of the oxime with alkyl halides yields oxime ethers, separable via column chromatography .

Aldol Condensation

The compound acts as a nucleophile in base-catalyzed aldol reactions, forming β-hydroxy ketones.

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Acetaldehyde, NaOH | 50°C, 4 hours | β-Hydroxy ketone adduct | Intermediate in terpene synthesis |

| Benzaldehyde, KOH | Ethanol, reflux | Cross-aldol product with aryl group | Fragrance precursor |

Dehydration of aldol adducts under acidic conditions produces α,β-unsaturated ketones with extended conjugation .

Michael Addition

The enone system undergoes 1,4-conjugate addition with nucleophiles like amines or thiols.

| Nucleophile | Catalyst | Product | Selectivity |

|---|---|---|---|

| Ethylamine | None | β-Amino ketone derivative | >90% |

| Thioglycolic acid | Pyridine | β-Thioester analog | 75-80% |

These adducts are precursors for bioactive molecules in pharmaceutical research .

Diels-Alder Cycloaddition

The cyclohexene ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles.

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with endo preference | Endo:Exo = 3:1 |

| Acrolein | DCM, room temperature | Fused cyclohexane-carbaldehyde | Not reported |

Reaction rates depend on the electron-withdrawing capacity of the dienophile .

Oxidation

Controlled oxidation with KMnO₄ or CrO₃ converts the enone to a diketone or carboxylic acid.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq. acidic) | 0°C, 2 hours | 3-Methylglutaric acid derivative |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Ozonides (unstable intermediates) |

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bonds:

-

Exocyclic double bond (C3-C4) reduces first.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or Norrish-type cleavage:

| Reaction Type | Conditions | Product |

|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), inert atmosphere | Cyclobutane dimer |

| Norrish Type I Cleavage | UV light, acetone solvent | Fragmented aldehydes and ketones |

Photostability is a concern in fragrance formulations, necessitating stabilizers .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Primary Site |

|---|---|---|---|

| Nucleophilic Addition | Fast | Low (ΔG‡ ≈ 50 kJ/mol) | Carbonyl carbon |

| Diels-Alder | Moderate | Medium (ΔG‡ ≈ 80 kJ/mol) | Cyclohexene ring |

| Michael Addition | Fast | Low (ΔG‡ ≈ 45 kJ/mol) | β-Carbon of enone |

| Aldol Condensation | Slow | High (ΔG‡ ≈ 110 kJ/mol) | α-Carbon of ketone |

Mechanistic Insights

-

Steric Effects : The 2,6,6-trimethylcyclohexene group hinders nucleophilic attack at the cyclohexene ring, directing reactivity to the enone .

-

Electronic Effects : Electron-withdrawing carbonyl group enhances electrophilicity at the β-position, favoring Michael additions.

This reactivity profile underscores the compound’s utility in synthesizing complex terpenoids and fragrance ingredients. Experimental data from peer-reviewed studies validate its role as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Ionone Derivatives

*Note: α- and β-ionone share the same CAS but differ structurally. TMT = Trimethyl; †Estimated based on hydroxyl group polarity .

Detailed Analysis

β-Ionone

(3E)-4-(4-Hydroxy-2,6,6-TMT-1-cyclohexen-1-yl)-3-buten-2-one

γ-Methyl Ionone (Methyl Ionone gamma EQ)

- Structure : Methyl substitution at the γ-position alters steric effects, enhancing stability in acidic formulations .

- Applications : Preferred in high-end perfumes for its orris-like depth and compatibility with aldehydes .

Allergenicity and Regulatory Trends

Regulatory scrutiny is increasing, with proposals to expand allergen labeling to include metabolites like 3-hydroxy-β-ionone .

Market and Sustainability Considerations

- Demand: The target compound dominates synthetic violet fragrances (70% market share in floral accords), while β-ionone remains popular in food and budget perfumes .

- Sustainability: Unlike β-ionone (sourced from rose waste), the target compound is fully synthetic, raising concerns about petrochemical dependency .

Preparation Methods

Reaction Mechanism and Catalytic Pathways

The one-pot synthesis of alpha-iso-methyl ionone involves two sequential reactions:

-

Aldol Condensation : Citral reacts with butanone in the presence of a base catalyst (e.g., pyrrolidine or potassium carbonate) to form pseudo-methyl ionone.

-

Cyclization : The intermediate undergoes acid-catalyzed (e.g., trifluoromethanesulfonic acid) intramolecular cyclization to yield the target compound.

The base catalyst facilitates enolate formation from butanone, enabling nucleophilic attack on citral’s carbonyl group. Subsequent proton transfer and dehydration yield pseudo-methyl ionone. The acid catalyst then promotes cyclization via carbocation intermediates, with temperature-controlled selectivity favoring the alpha-iso isomer.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature (Step 1) | −10°C to 85°C | Higher temperatures accelerate condensation but risk side reactions |

| Temperature (Step 2) | 80°C to 130°C | Elevated temperatures favor cyclization kinetics |

| Catalyst 1 Loading | 0.1–2.0 wt% | Excess base causes over-condensation |

| Catalyst 2 Loading | 0.3–7.5 wt% | Higher acid loads improve cyclization but may degrade products |

For instance, Example 1 of the patent achieved a 98.6% yield using pyrrolidine (1.50 g) and trifluoromethanesulfonic acid (6.32 g) at 50°C (Step 1) and 110°C (Step 2). In contrast, Example 3 utilized sodium methoxide (4.05 g) and trifluoroacetic acid (17.10 g) at −10°C and 80°C, yielding 95.6% with 96.3% selectivity.

Industrial Production Considerations

Solvent Selection and Recovery

Solvents such as methanol, polyethylene glycol 200, and n-propanol are employed to solubilize reactants and facilitate heat transfer. Methanol offers high polarity for efficient condensation but requires careful recovery (e.g., 647.5 g recovered in Example 1). Polyethylene glycol 200, a green solvent, enhances cyclization efficiency due to its high boiling point and compatibility with acid catalysts.

Purification and Distillation

Post-reaction purification involves neutralization (e.g., sodium carbonate) to quench residual acid, followed by vacuum distillation. High-purity alpha-iso-methyl ionone (>98%) is obtained via fractional distillation at reduced pressures (100 Pa), minimizing thermal degradation.

Comparative Analysis with Traditional Methods

Traditional two-step processes required separate condensation and cyclization reactors, multiple solvent recovery stages, and extensive washing, resulting in:

-

Lower Yields : 60–70% due to intermediate isolation losses.

-

Higher Costs : Doubled equipment and energy expenditures.

-

Environmental Impact : Greater wastewater and solvent waste.

The one-pot method eliminates intermediate isolation, reducing steps and waste. For example, Example 2 achieved 97.8% yield with 95.2% selectivity using a single reactor, compared to <80% yield in conventional approaches.

Data Tables and Research Findings

Table 1: Synthesis Examples from Patent CN108017525B

| Example | Catalyst 1 (Base) | Catalyst 2 (Acid) | Solvent | Temp. Step 1 | Temp. Step 2 | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pyrrolidine | Trifluoromethanesulfonic acid | Methanol | 50°C | 110°C | 98.6 | 98.0 |

| 2 | K2CO3 | p-Toluenesulfonic acid | PEG 200 | 40°C | 130°C | 97.8 | 95.2 |

| 3 | NaOMe | Trifluoroacetic acid | Water | −10°C | 80°C | 95.6 | 96.3 |

| 4 | Quinoline | Trifluoromethanesulfonic acid | n-Propanol | 85°C | 120°C | 96.4 | 97.1 |

Table 2: One-Pot vs. Traditional Methods

| Metric | One-Pot Method | Traditional Method |

|---|---|---|

| Steps | 2 (integrated) | 4 (separate) |

| Yield | 95–98% | 60–70% |

| Selectivity | >95% | 70–80% |

| Solvent Recovery | 90–95% | 70–80% |

| Energy Consumption | 30–40% lower | High |

Q & A

Q. What are the key physicochemical properties of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, and how do they influence experimental design?

The compound (C₁₃H₂₀O, MW 192.30 g/mol) exhibits a boiling point of ~140°C at 18 mmHg and a density of 0.93 g/mL at 20°C . Its thermodynamic properties include:

- Enthalpy of vaporization (ΔvapH): 69.0 kJ/mol at 306 K .

- Heat of combustion (ΔcH°liquid): -7760.5 kJ/mol .

These properties are critical for designing distillation protocols, solvent selection, and calorimetry studies. The low boiling point under reduced pressure suggests vacuum distillation is preferable for purification.

Q. How can researchers resolve nomenclature discrepancies for this compound across databases?

The compound has multiple synonyms (e.g., alpha-Isomethylionone, isoraldeine) and CAS numbers (127-51-5, 35031-06-2) . To avoid ambiguity:

Q. What chromatographic methods are validated for quantifying this compound in complex matrices?

Gas chromatography (GC) with DB-5 columns (30 m × 0.32 mm × 1 μm) is effective. Optimized parameters include:

- Temperature ramp: 40°C (2 min) → 5°C/min → 100°C → 4°C/min → 230°C (10 min) .

- Retention indices: ~1493–1496 under helium carrier gas .

For cosmetics or pharmaceuticals, combine GC with mass spectrometry (GC-MS) to distinguish isomers and co-eluting fragrance allergens .

Advanced Research Questions

Q. How can researchers differentiate stereoisomers of this compound, and what are the implications for bioactivity?

The compound exists as (3Z)- and (3E)-isomers, which differ in spatial configuration. Differentiation strategies include:

- NMR : Compare coupling constants for olefinic protons (e.g., J values for C3-C4 double bond) .

- UV/Vis spectroscopy : Isomers exhibit distinct λmax due to conjugation variations .

- Chiral chromatography : Use β-cyclodextrin columns to resolve enantiomers .

Stereochemistry affects allergenicity; for example, (3Z)-isomers may exhibit stronger dermal sensitization .

Q. What experimental approaches address contradictions in environmental fate data for this compound?

Discrepancies in aquatic toxicity (e.g., EC50 values) may arise from isomer mixtures or degradation byproducts. Mitigation strategies:

- Stability testing : Expose the compound to UV light and analyze degradation products via LC-QTOF-MS .

- QSAR modeling : Predict biodegradation pathways using logP (calculated: 3.47) and topological polar surface area (17.1 Ų) .

- Ecotoxicology assays : Use Daphnia magna chronic toxicity tests (OECD 211) to validate Aquatic Chronic Hazard Class 2 classification .

Q. What mechanistic insights explain its role as a fragrance allergen in dermatological studies?

The compound induces allergic contact dermatitis via haptenation with skin proteins. Key steps include:

Metabolic activation : Cytochrome P450 enzymes oxidize the α,β-unsaturated ketone to electrophilic intermediates .

Protein adduct formation : Confirm covalent binding using radiolabeled analogs and SDS-PAGE .

Immune response profiling : Measure IL-18 secretion in THP-1 cells to assess sensitization potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.